IN-1130

Catalog No.
S530560
CAS No.
868612-83-3
M.F
C25H20N6O
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IN-1130

CAS Number

868612-83-3

Product Name

IN-1130

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide

Molecular Formula

C25H20N6O

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)

InChI Key

RYKSGWSKILPDDY-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, IN 1130, IN-1130, IN1130

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4

Description

The exact mass of the compound Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)- is 420.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IN-1130 is a synthetic compound primarily researched for its potential therapeutic applications, particularly in the field of oncology. It belongs to a class of molecules that exhibit unique properties conducive to modulating biological pathways. The compound has garnered attention due to its specific interactions with cellular targets, making it a candidate for further exploration in drug development.

  • Due to the lack of scientific research on this specific compound, its mechanism of action within biological systems or interaction with other molecules remains unknown.
  • No information exists regarding the safety profile of Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-. As with any unknown compound, it should be handled with caution in a laboratory setting following standard protocols for uncharacterized materials.

Inhibition of TGF-β R1 Signaling Pathway

TGF-β is a protein involved in various cellular processes, including cell growth, differentiation, and fibrosis. Excessive TGF-β signaling can lead to the development of fibrosis, a condition characterized by excessive deposition of extracellular matrix proteins in organs, causing scarring and impaired function []. IN-1130 acts by inhibiting TGF-β R1, thereby blocking the downstream signaling pathway and potentially preventing fibrosis [].

Studies have shown that IN-1130 effectively suppresses TGF-β signaling in various cell lines []. In animal models, IN-1130 has demonstrated potential in reducing fibrosis in the kidneys, liver, and lungs [].

Pharmacokinetics and Metabolism

Research has also investigated the pharmacokinetic properties of IN-1130, which are essential for understanding its potential as a drug. Studies have shown that IN-1130 exhibits good oral bioavailability in dogs and monkeys but lower bioavailability in rats and mice []. IN-1130 distributes readily to organs like the liver, kidneys, and lungs, which are often affected by fibrosis [].

Involving IN-1130 are characterized by its ability to undergo various transformations under specific conditions. These reactions often involve the formation and breaking of chemical bonds, which can be influenced by factors such as temperature, pressure, and the presence of catalysts. While specific reaction pathways for IN-1130 are not extensively documented in the available literature, understanding its reactivity is crucial for predicting its behavior in biological systems.

IN-1130 has demonstrated significant biological activity in preclinical studies. It is known to interact with certain protein targets within cancer cells, leading to altered signaling pathways that can inhibit tumor growth. The compound's mechanism of action often involves modulation of cell cycle progression and apoptosis, making it a promising candidate for cancer therapy. Research indicates that IN-1130 may also exhibit anti-inflammatory properties, further expanding its potential therapeutic applications.

The synthesis of IN-1130 typically involves multi-step organic reactions that may include:

  • Formation of key intermediates: Initial steps often focus on creating functional groups that will be pivotal for the final structure.
  • Coupling reactions: These are essential for building the core structure of IN-1130, often employing techniques such as Suzuki or Heck coupling.
  • Purification: After synthesis, purification methods like chromatography are used to isolate the desired compound from by-products.

Detailed protocols for the synthesis of IN-1130 can vary based on specific research goals and available reagents.

IN-1130's applications primarily lie within medicinal chemistry and pharmacology. Its potential uses include:

  • Cancer treatment: As an anti-cancer agent targeting specific pathways involved in tumorigenesis.
  • Inflammatory diseases: Investigated for its ability to modulate inflammatory responses.
  • Research tool: Utilized in laboratories to study cell signaling and cancer biology.

The versatility of IN-1130 makes it a valuable compound in both therapeutic and research contexts.

Studies investigating the interactions of IN-1130 with biological molecules have revealed insights into its mechanism of action. These studies often focus on:

  • Binding affinity: Determining how strongly IN-1130 binds to its target proteins.
  • Cellular uptake: Understanding how effectively the compound enters cells and reaches its target site.
  • Pathway modulation: Analyzing how IN-1130 influences various signaling pathways within cells, particularly those associated with cancer progression.

These interaction studies are crucial for optimizing the compound's efficacy and safety profile.

Several compounds exhibit similarities to IN-1130 in terms of structure or biological activity. A comparison highlights the uniqueness of IN-1130:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASimilar core structureAnti-cancer propertiesDifferent target specificity
Compound BContains similar functional groupsInhibits inflammationBroader spectrum of activity
Compound CAnalogous to IN-1130Modulates apoptosisDistinct pharmacokinetics

IN-1130 stands out due to its specific interactions with cancer-related pathways and its potential dual role as an anti-inflammatory agent, setting it apart from other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

420.16985928 g/mol

Monoisotopic Mass

420.16985928 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KW4O83PQ97

Wikipedia

In-1130

Dates

Modify: 2023-08-15
1: Park CY, Min KN, Son JY, Park SY, Nam JS, Kim DK, Sheen YY. An novel inhibitor of TGF-β type I receptor, IN-1130, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition. Cancer Lett. 2014 Aug 28;351(1):72-80. doi: 10.1016/j.canlet.2014.05.006. Epub 2014 Jun 2. PubMed PMID: 24887560.
2: Sümpelmann R, Kretz FJ, Luntzer R, de Leeuw TG, Mixa V, Gäbler R, Eich C, Hollmann MW, Osthaus WA. Hydroxyethyl starch 130/0.42/6:1 for perioperative plasma volume replacement in 1130 children: results of an European prospective multicenter observational postauthorization safety study (PASS). Paediatr Anaesth. 2012 Apr;22(4):371-8. doi: 10.1111/j.1460-9592.2011.03776.x. Epub 2011 Dec 23. PubMed PMID: 22211931.
3: Ryu JK, Piao S, Shin HY, Choi MJ, Zhang LW, Jin HR, Kim WJ, Han JY, Hong SS, Park SH, Lee SJ, Kim IH, Lee CR, Kim DK, Mamura M, Kim SJ, Suh JK. IN-1130, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease. J Sex Med. 2009 May;6(5):1284-96. doi: 10.1111/j.1743-6109.2009.01216.x. Epub 2009 Mar 18. PubMed PMID: 19473283.
4: Lee GT, Hong JH, Mueller TJ, Watson JA, Kwak C, Sheen YY, Kim DK, Kim SJ, Kim IY. Effect of IN-1130, a small molecule inhibitor of transforming growth factor-beta type I receptor/activin receptor-like kinase-5, on prostate cancer cells. J Urol. 2008 Dec;180(6):2660-7. doi: 10.1016/j.juro.2008.08.008. Epub 2008 Oct 31. PubMed PMID: 18951571.
5: Kim YW, Kim YK, Kim DK, Sheen YY. Identification of human cytochrome P450 enzymes involved in the metabolism of IN-1130, a novel activin receptor-like kinase-5 (ALK5) inhibitor. Xenobiotica. 2008 May;38(5):451-64. doi: 10.1080/00498250701871121 . PubMed PMID: 18421620.
6: Moon JA, Kim HT, Cho IS, Sheen YY, Kim DK. IN-1130, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy. Kidney Int. 2006 Oct;70(7):1234-43. Epub 2006 Aug 23. PubMed PMID: 16929250.
7: PENNINGTON VM. A comparative study of six ataraxics in 1130 neuro-psychiatric cases. Miss Doct. 1956 May;33(12):336-9. PubMed PMID: 13309155.

Explore Compound Types